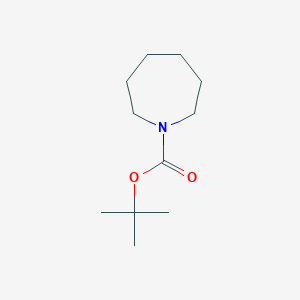

tert-Butyl azepane-1-carboxylate

Description

Significance of Nitrogen Heterocycles in Contemporary Organic Synthesis

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com Their importance in organic synthesis is immense, stemming from their widespread presence in natural products, pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comopenmedicinalchemistryjournal.comnih.gov An analysis of FDA-approved drugs reveals that a majority of small-molecule drugs incorporate nitrogen heterocycles, highlighting their critical role in medicinal chemistry. msesupplies.com

The versatility of nitrogen heterocycles is a key factor in their prevalence. They can act as:

Bioactive Scaffolds: Many nitrogen heterocycles exhibit a range of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.comnih.gov

Synthetic Intermediates: Their inherent reactivity allows them to be transformed into more complex molecules. numberanalytics.com

Catalysts: Certain nitrogen heterocycles can act as organocatalysts, facilitating chemical reactions. nih.govnumberanalytics.com

Ligands: They can coordinate with metal centers to form catalysts with enhanced activity and selectivity. numberanalytics.comnumberanalytics.com

Functional Materials: Nitrogen heterocycles are used as building blocks for materials like conducting polymers and dyes. numberanalytics.com

The diverse applications of nitrogen heterocycles have spurred significant research into their synthesis, leading to the development of numerous methods to construct these valuable ring systems. nih.gov

The Azepane Scaffold in Chemical Research: Structural Diversity and Synthetic Challenges

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a prominent structural motif found in numerous biologically active compounds and approved drugs. nih.govresearchgate.netwikipedia.org Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's disease properties. nih.govresearchgate.net In fact, the azepane motif is among the top 100 most frequently used ring systems in small-molecule drugs. researchgate.net

Despite its importance, the synthesis of the azepane ring presents considerable challenges for organic chemists. researchgate.net Compared to their five- and six-membered counterparts (pyrrolidines and piperidines), seven-membered rings are less common in medicinal chemistry libraries, leaving a significant area of three-dimensional chemical space underexplored. researchgate.net The primary synthetic hurdles include:

Ring Strain and Conformational Flexibility: The seven-membered ring is more flexible and can adopt multiple low-energy conformations, making stereoselective synthesis difficult.

Transannular Reactions: The proximity of atoms across the ring can lead to undesired side reactions.

Limited Synthetic Methods: While methods like ring-closing metathesis, ring expansion, and intramolecular cyclizations are employed, the development of general and efficient strategies remains an active area of research. researchgate.netchemistryviews.orgrsc.org

Recent advances have focused on developing novel strategies to access functionalized azepanes, including ring expansion of smaller rings and diastereoselective functionalization of existing azepane cores. researchgate.netrsc.org

Overview of tert-Butyl Azepane-1-carboxylate as a Pivotal Synthetic Building Block

The challenges associated with azepane synthesis highlight the need for versatile and readily available starting materials. This compound has emerged as a crucial building block in this context.

The "tert-butoxycarbonyl" (Boc) protecting group on the nitrogen atom offers several advantages. It is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This allows for the selective functionalization of the azepane ring at other positions without interference from the nitrogen atom.

The availability of this compound and its derivatives provides a convenient entry point for the synthesis of a diverse range of complex azepane-containing molecules. For instance, it serves as a precursor for creating substituted azepanes that are key intermediates in the development of new therapeutic agents. acs.orgresearchgate.net The development of large-scale and cost-effective syntheses of tert-butyl 4-oxoazepane-1-carboxylate, a key derivative, has further solidified the importance of this class of compounds in industrial applications. acs.orgresearchgate.net

The strategic use of this compound and its analogues allows chemists to navigate the complexities of azepane synthesis and unlock the potential of this important heterocyclic scaffold for applications in medicine and beyond.

| Compound Name |

| This compound |

| tert-Butyl 4-oxoazepane-1-carboxylate |

| Pyrrolidine |

| Piperidine (B6355638) |

| Azepane |

| Ethyl diazoacetate |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H21NO2 |

| PubChem CID | 14271589 nih.gov |

| Synonyms | N-Boc-azepane, 1-Boc-azepane, tert-butyl hexahydro-1H-azepine-1-carboxylate |

| Appearance | Colorless liquid |

| Molecular Weight | 199.29 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBSPLNCSRGMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558277 | |

| Record name | tert-Butyl azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-52-0 | |

| Record name | tert-Butyl azepane-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-HEXAMETHYLENEIMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Azepane 1 Carboxylate and Advanced Derivatives

Direct N-Protection Strategies for the Azepane Ring System

The most direct route to tert-butyl azepane-1-carboxylate involves the protection of the secondary amine of the pre-formed azepane ring. This method is favored for its straightforwardness and is often the initial step before further chemical modifications.

Boc Protection of Azepane Amine for Subsequent Chemical Transformations

The protection of the azepane nitrogen with a tert-butoxycarbonyl (Boc) group is a fundamental transformation in the synthesis of many pharmaceutical intermediates. This is typically achieved by reacting azepane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc-azepane is a stable, versatile intermediate amenable to a wide range of synthetic manipulations that would be incompatible with the free amine.

In a large-scale industrial preparation of tert-butyl 4-oxoazepane-1-carboxylate, the Boc protection step is integral. Following the synthesis of the azepan-4-one (B24970) precursor, the crude amine is treated with di-tert-butyl dicarbonate in the presence of a base to afford the N-protected product in high yield. researchgate.net This protection strategy is crucial as it deactivates the nitrogen, preventing it from interfering in subsequent reactions, such as the planned ring expansion.

Comparative Analysis of Boc-Protection Reagents and Conditions

While di-tert-butyl dicarbonate is the most common reagent for Boc protection, the reaction conditions can be optimized for efficiency and to minimize side products. The choice of base and solvent can significantly impact the reaction outcome.

Commonly, a base such as sodium bicarbonate or triethylamine (B128534) is used in conjunction with Boc₂O in solvents like dichloromethane (B109758) (DCM) or acetonitrile. uni.lu For instance, in the synthesis of a key intermediate for CDK9 inhibitors, Boc anhydride (B1165640) was used with triethylamine in an aqueous solution to protect 4-piperidone (B1582916) before its transformation.

A comparative analysis of reaction conditions reveals that the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can accelerate the reaction. However, in some cases, particularly with primary amines, the use of Boc₂O with DMAP can lead to the formation of isocyanates and ureas as byproducts. sigmaaldrich.com Studies have shown that for a clean N-Boc protection, especially at scale, controlling the temperature and choosing a non-polar solvent can be beneficial. For example, using N-methylimidazole instead of DMAP in a nonpolar solvent can favor the desired N-Boc product. mdpi.com

| Reagent/Condition | Advantages | Disadvantages |

| Boc₂O / NaHCO₃ or Et₃N | Inexpensive, common reagents. | Can be slow for some substrates. |

| Boc₂O / DMAP | Catalytically accelerates the reaction. | Can lead to side products like isocyanates and ureas. |

| Boc₂O / N-methylimidazole | Can provide cleaner reactions and avoid certain side products. | May be a more expensive option. |

Ring Expansion Approaches for Azepane Core Structure Construction

An alternative and powerful strategy for constructing the azepane skeleton involves the ring expansion of smaller, more readily available piperidine (B6355638) derivatives. This approach is particularly useful for accessing substituted azepanes that might be challenging to synthesize via direct cyclization.

Diazoacetate-Mediated Ring Expansion of Piperidone Derivatives to Yield tert-Butyl 4-oxoazepane-1-carboxylate

A well-established method for the synthesis of tert-butyl 4-oxoazepane-1-carboxylate involves the Lewis acid-catalyzed ring expansion of N-Boc-4-piperidone with a diazoacetate, such as ethyl diazoacetate. researchgate.net This reaction, a type of Tiffeneau-Demjanov rearrangement, proceeds through the formation of a spirocyclic intermediate which then rearranges to the seven-membered ring ketone.

This methodology has been successfully applied to the large-scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate, a key building block for various pharmaceutical agents. researchgate.net The reaction is typically carried out at low temperatures to control the reactivity of the diazo compound.

Optimization Strategies for Large-Scale Preparation of Azepane Intermediates via Ring Expansion

The transition of the diazoacetate-mediated ring expansion to an industrial scale presents several challenges, primarily related to the safe handling of the potentially explosive diazoacetate and the need for cryogenic conditions. researchgate.net Optimization of this process has focused on several key areas:

Safe Generation of Ethyl Diazoacetate: A robust and scalable procedure for the in-situ or batch-wise preparation of ethyl diazoacetate from glycine (B1666218) ethyl ester hydrochloride, sodium nitrite, and an acid has been developed. researchgate.net

Reaction Temperature Control: While the reaction is often performed at very low temperatures (e.g., -78 °C), studies have shown that it can be conducted safely and efficiently at higher, more industrially practical temperatures (e.g., -30 to -20 °C) with careful control of the addition rate of the diazo compound. researchgate.net

Catalyst Selection: Various Lewis acids can be used to catalyze the ring expansion, with boron trifluoride etherate (BF₃·OEt₂) being a common choice. The catalyst loading is a critical parameter to optimize for maximizing yield and minimizing side reactions.

| Parameter | Laboratory Scale | Optimized Large Scale |

| Reaction Temperature | -78 °C | -30 to -20 °C |

| Diazoacetate | Pre-isolated | In-situ or batch generation |

| Purification | Chromatography | Crystallization or direct use of crude product |

Synthesis from Pre-functionalized Azepane Scaffolds

The synthesis of advanced derivatives of this compound often starts from an already functionalized azepane ring. This approach allows for the introduction of various substituents at specific positions, leading to a diverse range of complex molecules.

For example, the synthesis of a hydroxylated azepane derivative, tert-butyl (3S,4R)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)azepane-1-carboxylate, was achieved starting from a pre-functionalized tetrahydroazepine. The Boc-protected azepane was then further elaborated through a series of reactions including hydrogenation and oxidation to introduce additional functional groups. ambeed.com

Another innovative approach involves the photochemical dearomative ring expansion of nitroarenes. This method allows for the rapid construction of complex, polysubstituted azepanes from simple starting materials. The resulting azepane can then be N-protected with a Boc group to yield the corresponding this compound derivative. achemblock.com

Furthermore, commercially available functionalized azepanes, such as those with amino, hydroxymethyl, or bromomethyl groups, serve as valuable starting points for the synthesis of more complex derivatives. sigmaaldrich.combldpharm.comchiralen.com These pre-functionalized scaffolds, when protected with a Boc group, become key intermediates in the development of new therapeutic agents, including muscarinic M1 receptor agonists.

Esterification Routes from Substituted Aminoazepane Derivatives, e.g., tert-Butyl 3-aminoazepane-1-carboxylate

The introduction of a tert-butyl ester group is a common strategy in organic synthesis, often employed to protect a carboxylic acid moiety. The synthesis of tert-butyl esters from substrates containing amino groups, such as aminoazepane derivatives, requires methods that are compatible with the sensitive functional groups present.

One of the most direct methods for preparing tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with tert-butanol (B103910) or isobutylene. For amino acid substrates, the amino group is typically protected to prevent side reactions. For instance, the synthesis of tert-butyl esters of N-protected amino acids can be achieved using tert-butanol in the presence of anhydrous magnesium sulfate (B86663) and a Lewis acid like boron trifluoride diethyl etherate. researchgate.net Another established method involves the reaction of benzyloxycarbonyl-protected amino acids with isobutylene, followed by catalytic hydrogenation to remove the benzyloxycarbonyl group, yielding the amino acid tert-butyl ester. researchgate.net

In the context of creating prodrugs for cancer therapy, tert-butyl esters of L-γ-methyleneglutamic acid amides have been synthesized starting from L-pyroglutamic acid. The process involved an initial esterification with tert-butyl acetate (B1210297) in the presence of perchloric acid. nih.gov This highlights a viable pathway for esterification that could be adapted for azepane precursors bearing a carboxylic acid.

A general and convenient one-pot preparation of tert-butyl esters from a carboxylic acid and tert-butanol uses anhydrous magnesium sulfate and catalytic sulfuric acid as the reagents, a method that has proven effective for a variety of substrates. researchgate.net Furthermore, benzotriazole (B28993) esters, formed in situ from carboxylic acids, can serve as efficient intermediates for esterification with tert-butyl alcohol, catalyzed by bases such as DMAP (4-dimethylaminopyridine). researchgate.net These varied esterification protocols provide a robust toolkit for the synthesis of compounds like tert-butyl 3-aminoazepane-1-carboxylate, where careful control of reaction conditions is necessary to achieve the desired product.

Synthetic Pathways to Hydroxymethylated Azepane Derivatives

The synthesis of hydroxymethylated azepanes, which are valuable intermediates for further functionalization, can be achieved through various reductive and constructive strategies. A primary method involves the reduction of a carboxylic acid or ester functional group appended to the azepane ring. For example, a precursor such as an azepane-carboxylic acid ester can be reduced using a strong reducing agent like lithium aluminum hydride (LAH) to yield the corresponding hydroxymethyl derivative. This approach was utilized in the synthesis of azepane analogues from a D-glucose-derived α,β-unsaturated ester, where LAH reduction of an intermediate amino heptitol led to the formation of the target azepane. nih.gov

Another strategy involves building the ring system with the hydroxymethyl group already incorporated or in a protected form. While direct hydroxymethylation of the azepane ring itself is less common, functional group transformations on pre-existing scaffolds are highly effective. For example, a formyl group on the azepane ring could be readily reduced to a hydroxymethyl group using standard reducing agents like sodium borohydride.

Stereoselective Synthesis of Chiral Azepane and Diazepane Frameworks

The biological activity of azepane derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure azepane frameworks is of paramount importance.

Intramolecular Cyclization Methodologies for Chiral Azepanes

Intramolecular cyclization is a powerful strategy for constructing cyclic systems like azepanes with high stereocontrol. The stereochemistry of the final product can be directed by chiral centers present in the acyclic precursor.

One such approach is the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides to furnish azepino[4,5-b]indolones. thieme-connect.de In this method, a hydroxy tryptamide precursor is treated with an acid such as (+)-camphorsulfonic acid (CSA) to induce cyclization, yielding the fused azepane ring system. thieme-connect.de The enantiomeric excess of the product is influenced by the chiral nature of the starting material and reaction conditions.

Another powerful technique is the intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles, which can be derived from monosaccharides, to synthesize novel tetrazolo azepanes. researchgate.net This process proceeds through a pseudo-concerted mechanism to form the bicyclic azepane structure. researchgate.net Similarly, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to conformationally restricted aza[3.1.0]bicycles, which contain a fused azepane-like structure. nih.gov

Copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with amines represents another innovative route. nih.govmdpi.com This method involves the intermolecular addition of an amine to a triple bond, followed by an intramolecular cyclization onto the allene (B1206475) moiety to construct the azepine ring in a single operation. nih.govmdpi.com These methodologies demonstrate the versatility of intramolecular cyclization in creating complex and stereochemically defined azepane frameworks.

Regio- and Diastereoselective Hydroxylation for Functionalized Azepane Architectures

The precise introduction of hydroxyl groups onto the azepane scaffold is crucial for mimicking natural products like iminosugars and for developing new therapeutic agents. Late-stage oxidation of tetrahydroazepines is an effective strategy for accessing densely functionalized oxo-azepines and their azepanol precursors. mdpi.comnih.gov

A key method for achieving this is the hydroboration-oxidation of unsaturated azepane precursors. The hydroboration of a (3S)-azido-(4R)-tetrahydroazepine derivative, for example, can yield a mixture of regioisomeric azepanols. mdpi.com Research has shown that standard hydroboration of a related tetrahydroazepine using borane-dimethyl sulfide (B99878) complex (BMS) followed by oxidation produces a mixture of the (5S) and (6R) alcohols with complete diastereofacial selectivity but moderate regioselectivity. mdpi.com The subsequent oxidation of these azepanols using reagents like Dess-Martin periodinane (DMP) yields the corresponding oxo-azepines. mdpi.com

The regioselectivity of the hydroboration step can be influenced by the choice of catalyst. While standard hydroboration with BMS gives a certain ratio of regioisomers, employing a rhodium catalyst can moderately improve the regioselectivity, though it may also lead to a competing hydrogenation pathway. mdpi.comnih.gov This substrate-dependent diastereoselectivity allows for the synthesis of specific azepanol and oxo-azepine synthons that are valuable for further elaboration. nih.govresearchgate.net

The table below summarizes the outcomes of hydroboration reactions on a model tetrahydroazepine substrate, illustrating the influence of the reagents on the regioselectivity of the hydroxylation.

This method provides efficient access to functionalized azepanols and oxo-azepines with a high degree of diastereoselectivity and tunable regioselectivity, starting from readily available materials. nih.gov

Chemical Transformations and Derivatization Strategies of the Tert Butoxycarbonyl Azepane Moiety

Cleavage of the tert-Butoxycarbonyl (Boc) Protecting Group

Acid-Mediated Deprotection Conditions and Selectivity

The most common method for cleaving the Boc group is through acid-mediated hydrolysis. nih.gov Strong acids are typically required to effect the removal of this acid-labile protecting group. wikipedia.org The generally accepted mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then forms isobutene and carbon dioxide, resulting in the free amine. semanticscholar.orgjkchemical.com

Commonly used acidic reagents include neat trifluoroacetic acid (TFA) or solutions of TFA in dichloromethane (B109758) (DCM). wikipedia.orgjkchemical.com Hydrochloric acid (HCl) in solvents like methanol (B129727) or dioxane is also frequently used. wikipedia.org The selection of the acid and solvent system is critical for achieving high yields and preventing unwanted side reactions.

A key advantage of the Boc group is the potential for selective cleavage in the presence of other protecting groups. For instance, the Boc group can be selectively removed with certain reagents while leaving other acid-sensitive groups, like specific O-silyl protections, intact. wiley-vch.de Conversely, conditions can be chosen to selectively cleave other groups while preserving the Boc protection. For example, zinc bromide (ZnBr₂) in dichloromethane has been shown to selectively cleave secondary N-Boc groups over primary N-Boc groups. jkchemical.com In molecules containing both N-Boc and tert-butyl ester functionalities, the N-Boc group can sometimes be removed preferentially. nih.gov

Table 1: Common Acidic Reagents for Boc Deprotection | Reagent | Typical Conditions | Notes | | --- | --- | --- | | Trifluoroacetic Acid (TFA) | Neat or diluted in Dichloromethane (DCM) | Highly effective; volatile byproducts are easily removed. wikipedia.orgjkchemical.com | | Hydrochloric Acid (HCl) | In an organic solvent such as methanol, dioxane, or ethyl acetate (B1210297) | Common and cost-effective method. wikipedia.orgsemanticscholar.org | | Boron Trifluoride Etherate (BF₃·OEt₂) | Used as a non-protic Lewis acid catalyst | Can offer different selectivity compared to Brønsted acids. wiley-vch.de | | Aluminum Trichloride (AlCl₃) | Can be used for selective cleavage in the presence of other protecting groups. wikipedia.org | | Montmorillonite K10 Clay | Used for selective removal of aromatic N-Boc groups. nih.govjkchemical.com |

Non-Acidic Deprotection Methodologies, e.g., Radical Cation and Silane-Mediated Cleavage

While acid-mediated methods are prevalent, non-acidic conditions have been developed for substrates that are sensitive to strong acids. These alternatives offer milder reaction conditions and can enhance functional group tolerance.

Radical Cation-Mediated Cleavage: A notable non-acidic method involves the use of the tris(4-bromophenyl)amminium radical cation, often referred to as "magic blue" (MB•+), in combination with a silane (B1218182) like triethylsilane. nih.govresearchgate.netorganic-chemistry.org This system catalytically facilitates the cleavage of the C–O bond of the tert-butyl group under mild, neutral conditions. nih.govresearchgate.net The reaction is accelerated by the sacrificial silane and is suitable for a variety of substrates, including those with aliphatic, aromatic, and heterocyclic moieties. nih.govresearchgate.net This method avoids the harsh conditions of strong acids or high temperatures. nih.gov

Silane-Mediated Cleavage: Silanes can also be used for Boc deprotection under different conditions. For example, sequential treatment with trimethylsilyl (B98337) iodide (TMSI) followed by methanol provides a pathway for Boc removal that is suitable for substrates where other methods are too harsh. wikipedia.org The mechanism involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, and subsequent methanolysis of the resulting silyl (B83357) carbamate. wikipedia.org Another approach utilizes organosilicon reagents like trimethylsilyl chloride (TMS-Cl) in the presence of phenol, which offers high selectivity for Boc removal while minimizing the cleavage of other acid-sensitive groups. wiley-vch.de

Functionalization Reactions of the Azepane Ring System

Beyond deprotection, the Boc-protected azepane ring can undergo various functionalization reactions. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures, which are of significant interest in medicinal chemistry and drug discovery. acs.orgresearchgate.netnih.gov

Cross-Coupling Reactions at Substituted Positions, e.g., Suzuki-Miyaura with Brominated Azepane Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide or triflate, is particularly useful for functionalizing the azepane scaffold. libretexts.orgnih.gov

To utilize this reaction, a handle, such as a bromine atom, must first be introduced onto the azepane ring. The synthesis of brominated azepane derivatives provides the necessary electrophilic partner for the coupling reaction. researchgate.net These brominated intermediates can then be subjected to Suzuki-Miyaura conditions, reacting with various aryl or heteroaryl boronic acids to introduce new substituents onto the azepane core. nih.govresearchgate.net This strategy has been successfully applied to related heterocyclic systems, such as the preparation of tetrarylated 10,11-dihydro-5H-dibenzo[b,f]azepine from its tetrabrominated precursor. researchgate.net The reaction typically proceeds in good yields and is tolerant of a wide range of functional groups on the boronic acid coupling partner. nih.gov

Table 2: Example of Suzuki-Miyaura Coupling on a Heterocyclic System

| Electrophile | Nucleophile | Catalyst/Base System | Product |

|---|

Oxidation and Reduction Pathways of the Azepane Moiety and its Substituents

The azepane ring and its substituents can be modified through oxidation and reduction reactions to introduce new functional groups or alter stereochemistry.

Oxidation: The oxidation of the azepane moiety can lead to various products depending on the reagent and substrate. For instance, the oxidation of dialkyl-3H-azepines with selenium dioxide can result in ring-opening, ring-contraction, or the formation of azatropone derivatives. researchgate.net In other systems, chemoselective olefinic oxidation of a dihydroazepine derivative using meta-chloroperoxybenzoic acid (m-CPBA) has been used to generate epoxides, which are versatile intermediates for further transformations. nih.gov The introduction of a ketone functionality, for example at the 4-position to produce tert-butyl 4-oxoazepane-1-carboxylate, creates a key intermediate for further derivatization. scribd.comacs.org

Reduction: Reduction reactions are commonly employed to modify the azepane scaffold. Catalytic hydrogenation can be used to reduce double bonds within the ring system. Chemoenzymatic methods, utilizing enzymes such as imine reductases or monoamine oxidases, have been developed for the asymmetric reductive amination or deracemization of azepane precursors, yielding enantioenriched products. acs.org Furthermore, functional groups attached to the ring, such as ketones, can be reduced to alcohols. For example, the diastereoselective Luche reduction of a ketone on a dicarbonyl-containing azepane has been demonstrated as a pathway to functionalized scaffolds. nih.gov

Conversion of Carboxylic Acid Moieties into Aliphatic Amines Utilizing Boc-Protected Diamines

A valuable synthetic strategy involves the conversion of a carboxylic acid group, either attached to the azepane ring or elsewhere in the molecule, into an aliphatic amine. This transformation can be achieved using a half-protected diamine, such as mono-N-(t-BOC)-propylenediamine. thermofisher.com

The process begins with the coupling of the carboxylic acid to the free amine of the Boc-protected diamine, typically using standard peptide coupling reagents to form an amide bond. thermofisher.com Subsequently, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid), revealing a primary aliphatic amine. thermofisher.com

This method effectively extends the carbon chain and introduces a new primary amine functionality, which can then be used for further derivatization. thermofisher.com A related and powerful transformation is the Curtius rearrangement, which converts a carboxylic acid into a primary amine with the loss of one carbon atom. nih.gov In this sequence, the carboxylic acid is converted to an acyl azide (B81097), which rearranges to an isocyanate. The isocyanate can then be trapped with a suitable nucleophile, such as tert-butanol (B103910), to form a Boc-protected amine directly. This method is noted for its broad functional group tolerance and retention of stereochemistry. nih.gov This has been applied in the synthesis of complex molecules where a carboxylic acid is converted into a Boc-protected amine as a key step. nih.gov

Introduction of Azide Functionalities for Click Chemistry Applications

The introduction of an azide moiety onto the tert-butyl azepane-1-carboxylate framework is a key strategy for enabling its use in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction is highly efficient and specific, allowing for the covalent linkage of the azepane scaffold to other molecules, such as peptides, fluorophores, or drug payloads, under mild conditions. masterorganicchemistry.comresearchgate.net The azide group is an excellent nucleophile and is relatively inert in biological systems until it reacts with its alkyne partner. masterorganicchemistry.com

A common and effective method to install an azide group on the saturated azepane ring involves a two-step sequence starting from a hydroxylated precursor. This process typically begins with the activation of a hydroxyl group, followed by nucleophilic substitution with an azide salt. ucsd.eduorganic-chemistry.org

The general synthetic approach can be outlined as follows:

This sequence provides a reliable pathway to tert-butyl azepane-1-carboxylates functionalized with an azide group, priming them for subsequent click chemistry applications.

Synthetic Pathway for Azide Functionalization of this compound

| Step | Transformation | Typical Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Synthesis of Hydroxy-Azepane | NaBH₄ on an oxo-azepane precursor | Introduce a hydroxyl group as a handle for further functionalization. | ucsd.edu |

| 2 | Activation of Hydroxyl Group | Toluenesulfonyl chloride (TsCl), Pyridine | Convert the -OH group into a good leaving group (tosylate). | organic-chemistry.org |

| 3 | Azide Installation | Sodium azide (NaN₃) in DMF | Introduce the azide functionality via nucleophilic substitution. | masterorganicchemistry.comresearchgate.net |

Cycloaddition Reactions Involving Azepane-1-carboxylate Systems

The unsaturated counterpart of the azepane system, N-alkoxycarbonyl azepine, serves as a versatile building block in cycloaddition reactions. These reactions are powerful tools for constructing complex, three-dimensional bicyclic and polycyclic frameworks in a single step with high stereocontrol. wikipedia.orglibretexts.org The 1H-azepine ring, with its 6π-electron system, can participate as a diene or triene component in various cycloaddition modes, most notably [4+2] and [6+2] cycloadditions.

[4+2] Cycloaddition Reactions

The N-alkoxycarbonyl azepine system can act as a 4π-electron component (diene) in Diels-Alder type reactions. wikipedia.orgorganic-chemistry.org Research has shown that ethyl azepine-1-carboxylate undergoes [4+2] cycloaddition with reactive heterodienophiles. These reactions lead to the formation of bicyclic adducts, demonstrating the utility of the azepine core in constructing nitrogen-containing heterocyclic systems.

Examples of [4+2] Cycloaddition of Ethyl Azepine-1-carboxylate

| Dienophile | Reaction Type | Resulting Adduct | Reference |

|---|---|---|---|

| 4-Phenyl-1,2,4-triazoline-3,5-dione | [π4s+π2s] | [4+2] cycloadduct | researchgate.net |

| Diethyl azodiformate | [4+2]π | [4+2] cycloadduct | researchgate.net |

[6+2] Cycloaddition Reactions

A particularly noteworthy transformation involving N-substituted azepines is the cobalt-catalyzed [6+2] cycloaddition. acs.orgnih.gov In these reactions, the azepine ring acts as a 6π-electron system, reacting with a 2π-electron component like an alkyne or an allene (B1206475). This methodology provides efficient access to the 9-azabicyclo[4.2.1]nonane skeleton, a core structure found in various biologically active compounds, including tropane (B1204802) alkaloids. acs.org The reaction is typically catalyzed by a three-component system, such as Co(acac)₂(dppe)/Zn/ZnI₂, and proceeds with high yields. acs.org

Cobalt-Catalyzed [6+2] Cycloaddition of N-Substituted Azepines with Alkynes

| Azepine Substrate | Alkyne/Allene Partner | Catalyst System | Product Scaffold | Yield | Reference |

|---|---|---|---|---|---|

| N-Carbethoxyazepine | Terminal Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 9-Azabicyclo[4.2.1]nona-2,4,7-triene | 74-96% | acs.org |

| N-Carbophenoxyazepine | 1,3-Diynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-triene | 78-98% | acs.org |

| N-Carbocholesteroxyazepine | Terminal 1,2-Dienes | Co(acac)₂(dppe)/Zn/ZnI₂ | 9-Azabicyclo[4.2.1]nona-2,4-diene | 79-92% | acs.org |

These cycloaddition strategies highlight the synthetic versatility of the azepine-1-carboxylate framework, enabling the rapid assembly of complex molecular architectures from relatively simple precursors.

Applications of Tert Butyl Azepane 1 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Intermediate in the Construction of Complex Chemical Entities

The azepane scaffold is a prevalent motif in numerous biologically active compounds, including anticancer, antidiabetic, and antiviral agents. mdpi.com Tert-butyl azepane-1-carboxylate serves as a crucial starting material for the synthesis of these complex molecules. The Boc protecting group provides stability and allows for selective deprotection under mild acidic conditions, facilitating further functionalization of the azepane ring. chem960.com

One notable application is in the synthesis of substituted oxo-azepines, which are important synthons for complex molecules like glucosepanes. mdpi.com For instance, tert-butyl (3S,4R)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate can be synthesized and subsequently converted to the corresponding azepane derivative through hydrogenation. mdpi.com Furthermore, the development of large-scale and cost-effective processes for producing key intermediates like tert-butyl 4-oxoazepane-1-carboxylate has been a significant advancement, enabling its wider use in pharmaceutical development. researchgate.net This process often involves the ring expansion of tert-butyl piperid-4-one-1-carboxylate. researchgate.net

The versatility of this compound is further demonstrated in its use to create fused and bridged bicyclic systems. acs.orgnih.gov For example, it can be a precursor in the synthesis of fused azepanes, which have shown potential as potent neuropharmacological agents. acs.orgnih.gov The synthesis of these complex structures often involves multi-step sequences, including reactions like the Beckmann rearrangement. acs.orgnih.gov

Table 1: Examples of Complex Chemical Entities Synthesized from this compound Derivatives

| Precursor | Reaction | Product | Application |

| tert-Butyl (3S,4R)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate | Hydrogenation | tert-Butyl (3S,4R)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)azepane-1-carboxylate | Intermediate for oxo-azepines |

| tert-Butyl piperid-4-one-1-carboxylate | Ring Expansion | tert-Butyl 4-oxoazepane-1-carboxylate | Pharmaceutical intermediate |

| 5-Methoxytetralone | Multi-step synthesis including Beckmann rearrangement | trans-fused (7,7)-diamine | Neuropharmacological agent |

Utilization in Scaffold Diversity Generation for Combinatorial Chemical Libraries

Combinatorial chemistry plays a pivotal role in modern drug discovery by enabling the rapid synthesis of large numbers of diverse compounds. This compound and its derivatives are valuable scaffolds for generating such libraries due to the conformational flexibility of the seven-membered ring and the ease of introducing diverse substituents. acs.orgnih.gov

The generation of novel scaffolds is crucial for exploring new areas of chemical space. acs.org Research has shown that a significant portion of novel scaffolds, particularly those containing 7-membered rings like azepane, are underrepresented in existing chemical databases. acs.org By utilizing this compound, chemists can systematically create libraries of compounds with diverse three-dimensional shapes, increasing the probability of identifying new drug leads. whiterose.ac.uk

One approach involves the synthesis of spirocyclic compounds, which are of great interest in fragment-based drug discovery. researchgate.net Cycloaddition strategies, for instance, can be employed to generate diverse heterocyclic spirocycles from derivatives of this compound. researchgate.net These strategies often allow for the inclusion of synthetic handles that facilitate further elaboration and optimization of the initial fragment hits. researchgate.net

Development of Enantioselective Ligands and Auxiliary Reagents in Asymmetric Synthesis

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral ligands and auxiliaries derived from this compound have shown promise in controlling the stereochemical outcome of chemical reactions. whiterose.ac.uk

The synthesis of enantiomerically pure azepane derivatives, such as (3R)-3-Amino-azepane-1-carboxylic acid tert-butyl ester, provides a foundation for developing new chiral ligands. oakwoodchemical.com These ligands can then be used to catalyze a wide range of asymmetric transformations. For example, the resolution of enantiomers of bicyclic azepanes has been achieved through chiral-phase HPLC of the Boc-protected analogs, leading to the identification of potent and selective inhibitors of monoamine transporters. acs.org

Furthermore, investigations into the asymmetric deprotonation of N-Boc-azepane derivatives using chiral bases like n-BuLi/(+)-sparteine are ongoing, aiming to develop new methods for the enantioselective synthesis of substituted azepanes. whiterose.ac.uk

Contributions to Peptide and Protein Chemistry as a Protected Amine Scaffold

In peptide and protein chemistry, the protection of amine functionalities is a critical step to prevent unwanted side reactions during peptide synthesis. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under various reaction conditions and its facile removal with mild acid. masterorganicchemistry.comorganic-chemistry.org

This compound provides a Boc-protected azepane scaffold that can be incorporated into peptide structures. This allows for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or oral bioavailability. The Boc group on the azepane nitrogen is stable to most nucleophiles and bases, allowing for orthogonal protection strategies with other protecting groups like Fmoc. organic-chemistry.org

The use of Boc-protected amino acids is a cornerstone of solid-phase peptide synthesis. masterorganicchemistry.comgoogle.com Similarly, this compound and its derivatives can be used to introduce the azepane ring system into peptides, creating novel structures with potentially unique biological activities. chem960.comoakwoodchemical.com

Research Applications in Medicinal Chemistry Synthesis

Synthesis of Azepane-Containing Compounds with Potential Bioactivity

The azepane motif is a recurring structural feature in numerous pharmacologically active compounds. thieme-connect.de Its incorporation into molecular designs can lead to derivatives with a range of biological activities, including anticancer, antimicrobial, neuroprotective, and antiviral properties. thieme-connect.demdpi.comresearchgate.net The flexible nature of the seven-membered ring is often a key determinant of a compound's bioactivity, and the ability to introduce specific substituents onto the azepane ring is crucial for effective drug design. googleapis.com

Development of Benzimidazole (B57391) Derivatives with Potential for Anticancer Research Synthesis

The fusion of the azepane scaffold with a benzimidazole core has led to the development of novel compounds with potential applications in oncology. Benzimidazole derivatives are known for their broad spectrum of biological activities, including anticancer effects, due to their structural similarity to naturally occurring purine (B94841) nucleotides. nih.govambeed.commdpi.com The incorporation of an azepane ring can enhance the pharmacological properties of the resulting molecule.

| Compound Class | Target/Mechanism | Therapeutic Area |

| Azepane-Benzimidazole Hybrids | Topoisomerase, Protein Kinases | Anticancer |

Exploration of Azepane Scaffolds in the Synthesis of Antimicrobial Agents

The azepane scaffold is a valuable component in the design of new antimicrobial agents. Derivatives of tert-butyl azepane-1-carboxylate have been utilized to create compounds effective against various pathogens, including bacteria and mycobacteria. thieme-connect.degoogle.com

One area of investigation has been the synthesis of benzothiazinone derivatives incorporating an azepane moiety for antitubercular activity. nih.gov For instance, compounds such as tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate have been evaluated for their potential to inhibit the growth of Mycobacterium tuberculosis. Furthermore, the synthesis of azepane-glycosides has yielded molecules that demonstrate inhibitory action against the growth of bacteria like Staphylococcus aureus. google.com The unique three-dimensional structure of the azepane ring can be pivotal in the interaction with microbial targets that are distinct from those in human cells, offering a pathway to selective toxicity. googleapis.com

| Compound Derivative | Target Organism | Application |

| Azepane-Benzothiazinone | Mycobacterium tuberculosis | Antitubercular |

| Azepane-Glycoside | Staphylococcus aureus | Antibacterial |

Design and Synthesis of Neuroprotective Agent Scaffolds Incorporating Azepane Moieties

The synthesis of compounds with neuroprotective properties is a significant area of research where this compound has proven to be a valuable building block. The azepane scaffold's presence in a molecule can influence its ability to cross the blood-brain barrier and interact with targets in the central nervous system. uniroma1.it

Research has led to the development of chiral bicyclic azepanes with potent neuropharmacological activity. uniroma1.itunizar.es For example, the synthesis of molecules like (±)-tert-Butyl 4-(8-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[c]azepine-2-carbonyl)piperidine-1-carboxylate has demonstrated the utility of the azepane core in creating neuroprotective agents. These compounds have been investigated for their potential in treating neurodegenerative diseases. google.com The conformational flexibility of the azepane ring allows it to mimic peptide turn structures, which can be crucial for interacting with neurological receptors and enzymes. google.com

| Synthesized Compound | Potential Application | Key Structural Feature |

| Chiral Bicyclic Azepanes | Neuropsychiatric Disorders | Bicyclic azepane core |

| (±)-tert-Butyl 4-(8-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[c]azepine-2-carbonyl)piperidine-1-carboxylate | Neuroprotection | Complex azepine-piperidine structure |

Investigation of Azepane Derivatives for Antiviral Compound Synthesis

The structural features of azepane derivatives make them attractive candidates for the development of novel antiviral therapies. mdpi.comresearchgate.net this compound serves as a versatile starting point for the synthesis of compounds targeting various viral proteins and enzymes.

Significant research has focused on the development of azepane-containing inhibitors for several viruses:

Influenza Virus: Azepane derivatives have been shown to exhibit significant inhibition of influenza virus neuraminidase, an enzyme crucial for viral replication and release.

Human Immunodeficiency Virus (HIV): The azepane ring has been incorporated into the synthesis of HIV protease inhibitors. thieme-connect.degoogleapis.com These inhibitors are designed to block the active site of the protease enzyme, preventing the maturation of new viral particles.

Hepatitis C Virus (HCV): Macrocyclic inhibitors of the HCV NS3 protease have been synthesized using amino acid derivatives that can be prepared from azepane precursors. unizar.es Additionally, N-acylpyrrolidines, which can be conceptually related to azepane structures in terms of being cyclic amines, have been developed as HCV replication inhibitors.

Hepatitis B Virus (HBV): Patents have been filed for azepane derivatives for the treatment of HBV infections, highlighting their potential as capsid assembly modulators.

| Viral Target | Class of Azepane Derivative | Mechanism of Action |

| Influenza Neuraminidase | Azepane Derivatives | Enzyme Inhibition |

| HIV Protease | Azepane-based Inhibitors | Enzyme Inhibition |

| HCV NS3 Protease | Macrocyclic Azepane-related structures | Enzyme Inhibition |

| HBV Capsid | Azepane Derivatives | Inhibition of Capsid Assembly |

Intermediates for Enzyme Inhibitor Synthesis and Related Studies

The utility of this compound extends to its role as a key intermediate in the synthesis of a variety of enzyme inhibitors. The azepane scaffold can be strategically modified to fit into the active sites of specific enzymes, leading to potent and selective inhibition.

The natural product (-)-balanol, which contains an azepane ring, is a known ATP-competitive inhibitor of protein kinase C. googleapis.com This has inspired the use of azepane scaffolds in the design of other kinase inhibitors. For instance, this compound derivatives are used as intermediates in the synthesis of kinase inhibitors like BLU-945 derivatives. Furthermore, the azepane structure is a valuable building block for creating novel glycosidase inhibitors, which are of interest for the treatment of diabetes and other metabolic disorders. researchgate.net The conformational properties of the azepane ring allow it to mimic the structure of monosaccharides, leading to effective enzyme inhibition. researchgate.net

Contribution to Advanced Drug Scaffold Design and Optimization

This compound and its derivatives are significant contributors to the field of advanced drug scaffold design. The azepane ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. Its conformational flexibility allows it to act as a β-turn mimic, a common structural motif in peptides, while offering improved metabolic stability compared to natural peptides. google.com

This property is exploited in the design of novel drug candidates that can modulate protein-protein interactions or bind to receptor sites with high affinity. The exploration of simple, yet novel, drug scaffolds generated from chemical databases has revealed that chiral bicyclic azepanes possess potent neuropharmacological properties. uniroma1.it The ability to readily synthesize and functionalize the azepane ring using precursors like this compound allows chemists to systematically optimize the pharmacokinetic and pharmacodynamic properties of new drug candidates. googleapis.com This includes fine-tuning solubility, metabolic stability, and target-binding affinity through the introduction of various substituents on the azepane ring. googleapis.com

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes for Highly Functionalized Azepanes

The development of new, efficient, and versatile synthetic methods for constructing the azepane framework is a primary focus of ongoing research. While traditional methods exist, they often lack the efficiency or substrate scope needed for modern drug discovery programs. A significant emerging strategy involves the dearomative ring expansion of simple, readily available nitroarenes. researchgate.netnih.gov This process, which can be mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered azepine system through the photochemical conversion of a nitro group into a singlet nitrene. researchgate.net Subsequent hydrogenation furnishes the saturated azepane ring in just two steps, providing rapid access to complex azepanes that can be analogues of established piperidine-based drugs. researchgate.netnih.gov

Another innovative approach is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.gov This method allows for the synthesis of novel trifluoromethyl-containing azepine carboxylates and phosphonates through the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization. nih.gov Other notable advancements include ring expansion strategies starting from piperidine (B6355638) derivatives, which can proceed with excellent stereoselectivity and regioselectivity. rsc.orgresearchgate.net Researchers are also exploring methods such as the osmium-catalyzed tethered aminohydroxylation and tandem Staudinger-aza Wittig-mediated ring expansions from sugar-derived precursors to create heavily hydroxylated azepanes for applications like iminosugar synthesis. acs.org These novel "roadmaps" aim to make pharmacologically relevant azepane structures more accessible under milder, more economical, and environmentally friendly conditions. rowan.edu

Table 1: Selected Novel Synthetic Strategies for Azepane Derivatives

| Starting Material Type | Key Reaction/Method | Resulting Azepane Type | Reference |

|---|---|---|---|

| Nitroarenes | Photochemical Dearomative Ring Expansion | Polysubstituted Azepanes | researchgate.netnih.gov |

| Functionalized Allenynes | Cu(I)-Catalyzed Tandem Amination/Cyclization | CF3-Containing Azepine Carboxylates | nih.gov |

| Piperidine Derivatives | Stereoselective Ring Expansion | Diastereomerically Pure Azepanes | rsc.orgresearchgate.net |

Advancements in Chemo- and Regioselective Transformations of the Azepane Core

Once the tert-butyl azepane-1-carboxylate core is formed, the ability to selectively functionalize specific positions on the seven-membered ring is critical for creating diverse molecular architectures. Research is actively pursuing more refined methods for chemo- and regioselective transformations. For instance, the strategic placement of directing groups allows for controlled reactions on the azepane ring. Hydroboration-oxidation of a protected tetrahydroazepine derivative has been shown to produce a mixture of hydroxylated azepane regioisomers, which can then be separated and further manipulated. mdpi.com

Ring expansion reactions of piperidines and other precursors are being investigated not only for their efficiency but also for their high degree of regio- and stereocontrol, often confirmed by X-ray crystallography. rsc.orgresearchgate.net The development of catalyst systems that can differentiate between similar reactive sites on the azepane ring is a key goal. This includes methods for the selective synthesis of azepane derivatives through reactions like the Mitsunobu or mesylation conditions on precursor alcohols, leading to chiral-bridged azepanes via aziridinium (B1262131) intermediates. researchgate.net The overarching aim is to develop a toolbox of predictable and high-yielding reactions that allow chemists to install functional groups at any desired position on the azepane scaffold with specific stereochemistry, a crucial requirement for building structure-activity relationships in drug discovery. mdpi.com

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The principles of flow chemistry—performing chemical reactions in a continuous stream rather than in a batch-wise fashion—offer significant advantages in terms of safety, reproducibility, scalability, and efficiency. beilstein-journals.org The integration of synthetic routes towards this compound and its derivatives into flow chemistry platforms is an emerging area of significant interest. A large-scale, multi-kilogram synthesis of tert-butyl 4-oxoazepane-1-carboxylate has been developed based on the ring expansion of a piperidone derivative, highlighting the industrial relevance and scalability of azepane synthesis. researchgate.net While this specific process was optimized for batch production, its well-defined steps and intermediates make it a prime candidate for adaptation to a continuous flow process.

The application of flow chemistry has been successfully demonstrated for the synthesis of various other heterocyclic compounds, including those where hazardous or unstable intermediates are generated and used in situ. beilstein-journals.orgnih.gov For example, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids was developed where a byproduct of the main reaction was utilized to deprotect a tert-butyl ester in the same flow sequence. nih.gov Similar strategies could be envisioned for the synthesis and subsequent functionalization of the azepane core, where multiple reaction steps are telescoped into a single, uninterrupted process without the need for isolating intermediates. unimi.it This approach, combined with automated optimization platforms, could dramatically accelerate the synthesis of libraries of azepane derivatives for biological screening.

Application of Computational Chemistry for Predicting Azepane Reactivity and Conformational Preferences

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding synthetic efforts and rational drug design. scirp.org For a flexible seven-membered ring like azepane, computational methods are invaluable for predicting its conformational preferences. High-level electronic structure calculations have been used to perform holistic conformational analyses of azepane, identifying the twist-chair conformation as the most stable. nih.gov Such studies help rationalize the outcomes of stereoselective reactions.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to explore the electronic properties and reactivity of the azepane ring. nih.gov By calculating global reactivity descriptors, Fukui functions, and molecular electrostatic potential (MEP) maps, researchers can predict the most likely sites for nucleophilic or electrophilic attack. nih.govresearchgate.net For example, MEP analysis can identify electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding the design of regioselective reactions. researchgate.net Furthermore, computational models can predict the stability of various substituted azepanes and the transition states of key reactions, saving significant laboratory time and resources by focusing experimental work on the most promising pathways. scirp.orgnih.gov

Table 2: Application of Computational Methods to Azepane Chemistry

| Computational Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| High-Level Electronic Structure Calculations | Conformational Analysis | Identification of the most stable conformations (e.g., twist-chair) | nih.gov |

| Density Functional Theory (DFT) | Reactivity Prediction | Calculation of reactivity descriptors, HOMO-LUMO gap, and molecular stability | nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) Mapping | Site-Selectivity Prediction | Identification of sites susceptible to electrophilic and nucleophilic attack | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl azepane-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via carbamate protection of azepane using tert-butoxycarbonyl (Boc) reagents. Key steps include:

- Amine Protection : React azepane with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF under inert conditions (N₂/Ar) at 0–25°C .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Optimization : Monitor pH during Boc protection (maintain ~8–9 using bases like NaHCO₃). Adjust stoichiometry (1.2–1.5 eq Boc₂O to amine) to minimize side reactions. For scalability, use high-purity solvents and controlled temperature gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm Boc-group integration (tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl at ~155 ppm in ¹³C NMR). Dynamic NMR at low temperatures (e.g., 200 K) can resolve conformational isomers in solution .

- Infrared (IR) Spectroscopy : Identify carbamate C=O stretch at ~1680–1720 cm⁻¹.

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (expected m/z ~228.33 for C₁₂H₂₄N₂O₂) .

Q. What safety protocols are critical when handling this compound?

- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture, heat, or ignition sources (e.g., static discharge) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (P304+P305+P338+P310 emergency codes apply) .

Advanced Research Questions

Q. How can computational methods like DFT predict the conformational stability of this compound?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model axial vs. equatorial tert-butyl positioning in the azepane ring.

- Solvent Effects : Include explicit solvent molecules (e.g., DCM or water) in simulations to account for solvation-driven conformational changes. Polar solvents stabilize equatorial conformers due to dipole interactions .

- Validation : Compare computed NMR chemical shifts with experimental data to refine force fields.

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Software Tools : Use SHELXL for small-molecule refinement. For ambiguous electron density (e.g., disordered tert-butyl groups), apply restraints (e.g., DELU, SIMU) and validate with R-factor convergence (<5%) .

- Twinned Data : Employ TWIN/BASF commands in SHELXL to model twin domains. Cross-validate with powder XRD to confirm phase purity .

Q. What experimental design strategies improve yields in large-scale synthesis of this compound?

- DoE (Design of Experiments) : Use factorial designs to test variables:

- Factors : Temperature (20–50°C), Boc₂O equivalents (1.0–1.5 eq), reaction time (2–24 hrs).

- Response Surface : Optimize via central composite design (CCD) to identify interactions between factors. Prioritize temperature control to suppress exothermic side reactions .

- Byproduct Analysis : Monitor for hydrolysis products (e.g., free azepane) via TLC or LC-MS. Quench unreacted Boc₂O with aqueous NaHCO₃ to minimize impurities .

Q. How can researchers analyze decomposition pathways and byproducts of this compound under acidic/basic conditions?

- Stress Testing : Expose the compound to HCl (1M) or NaOH (1M) at 25–60°C for 24–72 hrs.

- Analytical Workflow :

- LC-MS/MS : Identify degradation products (e.g., tert-butanol, CO₂, or azepane).

- Kinetics : Plot pseudo-first-order degradation rates (k) to determine stability thresholds (pH 4–6 recommended for long-term storage) .

- Mechanistic Insight : Use isotopic labeling (¹⁸O in Boc group) to trace hydrolysis pathways via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.